2,6-Dimethoxy-5-methylpyridine-3-boronic acid
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Overview
Description
2,6-Dimethoxy-5-methylpyridine-3-boronic acid is an organic compound with the molecular formula C8H12BNO4. It is a boronic acid derivative of pyridine, characterized by the presence of methoxy groups at the 2 and 6 positions, and a methyl group at the 5 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-boronic acid typically involves the borylation of 2,6-dimethoxy-5-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
2,6-Dimethoxy-5-methylpyridine-3-boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in oncology and antimicrobial therapy.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The methoxy and methyl groups on the pyridine ring influence its electronic properties, enhancing its reactivity in certain conditions .
Comparison with Similar Compounds
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethoxy-4-methylpyridine-3-boronic acid
- 2,6-Dimethoxy-5-ethylpyridine-3-boronic acid
Uniqueness: 2,6-Dimethoxy-5-methylpyridine-3-boronic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct electronic and steric properties. These properties make it particularly effective in certain synthetic applications, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
(2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-5-4-6(9(11)12)8(14-3)10-7(5)13-2/h4,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFFAOLMNDPOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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